molecular formula C14H12O B15069644 Furan, 2-(1H-inden-2-yl)-5-methyl- CAS No. 291773-42-7

Furan, 2-(1H-inden-2-yl)-5-methyl-

Cat. No.: B15069644
CAS No.: 291773-42-7
M. Wt: 196.24 g/mol
InChI Key: UMIYMKGARCYKEY-UHFFFAOYSA-N
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Description

2-(1H-INDEN-2-YL)-5-METHYLFURAN: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 1H-inden-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-INDEN-2-YL)-5-METHYLFURAN can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction . This reaction typically involves the coupling of a boronic acid derivative of 1H-inden-2-yl with a halogenated furan derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of 2-(1H-INDEN-2-YL)-5-METHYLFURAN may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-INDEN-2-YL)-5-METHYLFURAN undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the indenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

    Oxidation: Furanones, furanoic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan and indenyl derivatives.

Scientific Research Applications

2-(1H-INDEN-2-YL)-5-METHYLFURAN has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(1H-INDEN-2-YL)-5-METHYLFURAN depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 2,3-dihydro-1,1-dimethyl-: Similar in structure but lacks the furan ring.

    1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of the furan ring.

    5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Contains a pyrimidine ring and different functional groups.

Uniqueness

2-(1H-INDEN-2-YL)-5-METHYLFURAN is unique due to the presence of both the furan and indenyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

291773-42-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-(1H-inden-2-yl)-5-methylfuran

InChI

InChI=1S/C14H12O/c1-10-6-7-14(15-10)13-8-11-4-2-3-5-12(11)9-13/h2-8H,9H2,1H3

InChI Key

UMIYMKGARCYKEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

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